molecular formula C24H24ClNO3 B1669733 DAA-1097 CAS No. 220551-79-1

DAA-1097

カタログ番号: B1669733
CAS番号: 220551-79-1
分子量: 409.9 g/mol
InChIキー: CGUBOFYHGYNUDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

DAA-1097の合成は、4-クロロ-2-フェノキシアニリンと2-イソプロポキシベンジルクロリドを塩基の存在下で反応させて、中間体N-(4-クロロ-2-フェノキシフェニル)-N-(2-イソプロポキシベンジル)アミンを生成することから始まります。 次に、この中間体を無水酢酸でアセチル化してthis compoundが得られます . 反応条件としては、通常、ジクロロメタンやトルエンなどの有機溶媒を用い、還流下で行われます .

化学反応の分析

DAA-1097は、以下を含むいくつかの種類の化学反応を起こします。

    酸化: this compoundは、酸化されてさまざまな酸化誘導体となる可能性があります。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: this compoundの還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成でき、還元誘導体の形成につながります。

    置換: this compoundは、特にクロロ基で求核置換反応を起こす可能性があります。

科学研究への応用

科学的研究の応用

Anxiolytic Effects

DAA-1097 has been shown to exhibit significant anxiolytic-like properties in laboratory animals. In studies involving mouse models, oral administration of this compound demonstrated effectiveness in reducing anxiety-related behaviors as measured by the light/dark exploration test and the elevated plus-maze test. The compound inhibited binding to mitochondrial preparations in rat brains, indicating its selective action on peripheral benzodiazepine receptors without affecting central benzodiazepine receptors, which are typically associated with sedation and anxiolysis .

Alzheimer's Disease

Research has indicated that this compound may have applications in the context of neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that TSPO ligands can recover neuronal cells from amyloid-beta-induced mitochondrial dysfunction, suggesting a potential role for this compound in mitigating cognitive decline associated with Alzheimer's pathology . The compound's ability to restore mitochondrial function could be crucial for preserving neuronal health in affected individuals.

Mitochondrial Function Modulation

This compound's interaction with TSPO also positions it as a candidate for therapies aimed at improving mitochondrial function across various conditions. Given that mitochondrial dysfunction is a hallmark of numerous neurological disorders, compounds like this compound could play a role in developing treatments aimed at enhancing cellular energy metabolism and reducing oxidative stress .

Behavioral Studies

In behavioral assessments involving animal models, this compound was compared with other anxiolytics such as diazepam and buspirone. While it showed anxiolytic properties, its potency was lower than that of diazepam in terms of enhancing hexobarbital-induced anesthesia. Notably, this compound did not significantly alter spontaneous locomotor activity, indicating a favorable profile for anxiolytic use without sedative effects .

Binding Affinity Studies

This compound exhibited high binding affinity for TSPO with IC50 values significantly lower than those for central benzodiazepine receptors, reinforcing its selective action on peripheral receptors. This selectivity is crucial for minimizing side effects typically associated with central benzodiazepine receptor antagonists .

Summary of Research Findings

Study Aspect Findings
Anxiolytic EffectsSignificant reduction in anxiety-like behavior in animal models
Mechanism of ActionSelective agonism at peripheral benzodiazepine receptors (TSPO)
Potential ApplicationsNeuroprotection in Alzheimer's disease; modulation of mitochondrial function
Binding AffinityHigh affinity for TSPO; no significant effect on central receptors

生物活性

DAA-1097 is a compound recognized for its potent and selective agonistic activity at the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein (TSPO). This article explores its biological activity, mechanisms, and effects based on diverse research findings.

This compound primarily interacts with the peripheral benzodiazepine receptor, which is involved in various physiological processes, including neuroprotection, regulation of steroidogenesis, and modulation of immune responses. Unlike traditional benzodiazepines, this compound does not exhibit affinity for central benzodiazepine receptors, which distinguishes its pharmacological profile and reduces the risk of typical side effects associated with central nervous system depressants .

Binding Affinity and Selectivity

Research indicates that this compound demonstrates high binding affinity for PBR, with IC50 values significantly lower than those of other compounds. In studies involving rat brain mitochondrial preparations:

  • This compound : IC50 = 0.92 nM for [3H]PK 11195 binding.
  • DAA-1106 : IC50 = 0.28 nM for [3H]PK 11195 binding.
  • Both compounds showed no significant inhibition of [3H]-flunitrazepam binding (IC50 > 10,000 nM) indicating their selectivity for PBR over central benzodiazepine receptors .

Anxiolytic Effects

This compound has been shown to possess anxiolytic properties in several animal models. In behavioral tests such as the light/dark exploration test and the elevated plus-maze test, this compound administration resulted in significant anxiolytic-like effects without affecting spontaneous locomotor activity:

  • Anxiolytic Testing Results :
    • Light/Dark Exploration Test : Increased time spent in the light compartment.
    • Elevated Plus-Maze Test : Increased entries into open arms compared to control groups.

In comparison with other anxiolytics like diazepam and buspirone, this compound exhibited a lower potency in enhancing sleep duration induced by hexobarbital anesthesia .

Case Studies and Research Findings

Research indicates that this compound's mechanism may contribute to neuroprotective effects as well. A study highlighted that compounds acting on PBR can influence mitochondrial function and reduce oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases characterized by mitochondrial dysfunction .

Table: Summary of Biological Activity Findings

Parameter This compound Comparison (DAA-1106)
Binding Affinity (IC50)0.92 nM (PK 11195)0.28 nM
Anxiolytic EffectYesYes
Effect on CBR BindingNo effect (IC50 > 10,000 nM)No effect
Impact on Locomotor ActivityNo effectNo effect

特性

CAS番号

220551-79-1

分子式

C24H24ClNO3

分子量

409.9 g/mol

IUPAC名

N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3

InChIキー

CGUBOFYHGYNUDL-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C

正規SMILES

CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DAA 1097
DAA-1097
DAA1097
N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DAA-1097
Reactant of Route 2
Reactant of Route 2
DAA-1097
Reactant of Route 3
Reactant of Route 3
DAA-1097
Reactant of Route 4
Reactant of Route 4
DAA-1097
Reactant of Route 5
Reactant of Route 5
DAA-1097
Reactant of Route 6
Reactant of Route 6
DAA-1097

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。